molecular formula C10H16 B1206684 Cyclodecyne CAS No. 3022-41-1

Cyclodecyne

Cat. No. B1206684
CAS RN: 3022-41-1
M. Wt: 136.23 g/mol
InChI Key: BGMJEAAFHCTKBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclodecyne is a cycloalkyne.

Scientific Research Applications

Cyclodextrin Functionalized Polymers

Cyclodextrins are important macrocyclic hosts in polymer chemistry due to their water solubility, non-toxicity, and commercial availability. They have significant applications in drug delivery systems, with cyclodextrin-functionalized polymers enhancing drug encapsulation and release characteristics (Zhou & Ritter, 2010).

Wide Range of Applications

Cyclodextrins are remarkable for their ability to form inclusion complexes through host-guest interactions. This has led to their widespread use in pharmacy, medicine, food, cosmetics, catalysis, chromatography, biotechnology, nanotechnology, and the textile industry (Crini et al., 2018).

Pharmaceutics and Therapeutics

In pharmaceutical applications, cyclodextrins enhance the bioavailability of drugs. They are biocompatible, do not elicit immune responses, and are low in toxicity. Their role in delivering nucleic acids is of particular interest (Davis & Brewster, 2004).

Historical and Theoretical Impacts

Cyclodextrins have been instrumental in advancing chemistry, biology, biochemistry, health science, and agriculture. Their unique molecular structure, with a hydrophobic cavity, allows them to encapsulate other compounds, which has been exploited in various industrial sectors (Morin-Crini et al., 2021).

Organic Synthesis Applications

Cyclodextrins are used as artificial enzymes, chiral separators, chemical sensors, and drug excipients. Their inclusion capabilities with small organic molecules have made them significant in catalyzing organic reactions (Bai et al., 2017).

Biomedical and Healthcare Applications

Cyclodextrins find numerous uses in the biomedical domain, including drug formulations, delivery systems, medical textiles, implantable devices, tissue engineering, and more. They have a potential therapeutic role for treating severe diseases (Biomaterials and Tissue Engineering Bulletin, 2020).

Medicinal Applications

Cyclodextrins can capture and include biomolecules like fatty acids and cholesterol. They are used in treating a variety of pathologies and in biomedical technologies (Braga, 2019).

properties

CAS RN

3022-41-1

Product Name

Cyclodecyne

Molecular Formula

C10H16

Molecular Weight

136.23 g/mol

IUPAC Name

cyclodecyne

InChI

InChI=1S/C10H16/c1-2-4-6-8-10-9-7-5-3-1/h1-8H2

InChI Key

BGMJEAAFHCTKBY-UHFFFAOYSA-N

SMILES

C1CCCCC#CCCC1

Canonical SMILES

C1CCCCC#CCCC1

Other CAS RN

3022-41-1

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyclodecyne
Reactant of Route 2
Cyclodecyne
Reactant of Route 3
Cyclodecyne
Reactant of Route 4
Cyclodecyne
Reactant of Route 5
Cyclodecyne
Reactant of Route 6
Cyclodecyne

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.